2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
Overview
Description
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N and its molecular weight is 268.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Characterization : Research has been conducted on synthesizing and characterizing compounds with similar structures, emphasizing their potential in creating new chemical entities with diverse biological activities. For example, studies on the synthesis and characterization of novel heterocyclic compounds with potential antibacterial activity have been reported. Such compounds incorporate similar structural motifs, demonstrating the utility of chlorophenyl and phenylethanamine derivatives in developing new therapeutic agents (Mehta, 2016).
Interactions with Ionophores : Investigations into how certain phenethylamines interact with ionophores in nonpolar solutions reveal insights into the structural and kinetic properties of these complexes. This research could have implications for understanding drug delivery mechanisms and the development of novel therapeutic agents (Shen & Patel, 1977).
Pharmacological Research
- Platelet Antiaggregating Activities : Compounds structurally related to 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride have been explored for their sedative effects in mice and remarkable platelet antiaggregating activity, alongside moderate local anesthetic, analgesic, and anti-inflammatory activities. Such studies indicate the potential pharmacological applications of these compounds beyond their basic chemical interest (Bondavalli et al., 1990).
Material Science and Catalysis
- Catalysis and Material Synthesis : The compound's derivatives are being studied for their roles in catalysis and material synthesis, such as in the preparation of polymeric materials with specific functional groups. These applications demonstrate the compound's relevance in creating materials with tailored properties for industrial and environmental applications (Rossetto et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : Amine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. This research highlights the compound's potential utility in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Boughoues et al., 2020).
Mechanism of Action
Target of Action
For instance, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities .
Mode of Action
For example, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities, potentially through interaction with H1 receptors .
Biochemical Pathways
For instance, compounds with a 4-chlorophenyl group have been associated with anti-allergic activities, potentially through interaction with H1 receptors .
Pharmacokinetics
For instance, a compound with a similar structure was found to have distinct stereospecific pharmacokinetic features .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit anticonvulsive and peripheral n-cholinolytic activities . The compound’s interaction with these biomolecules involves binding to specific receptors and modulating their activity, which can lead to various physiological effects.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent physiological effects. The precise molecular interactions and pathways involved are complex and depend on the specific context in which the compound is used.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function . Long-term studies have shown that the compound can have lasting impacts on cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall physiological effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within different cellular compartments . These factors can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and interactions with other biomolecules, ultimately influencing its physiological effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCJYLRMVCORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988848 | |
Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69134-42-5 | |
Record name | Phenethylamine, 4-chloro-N-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069134425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.